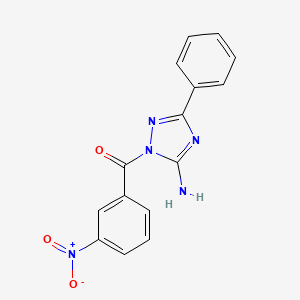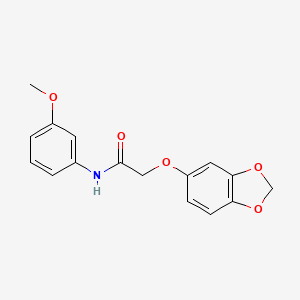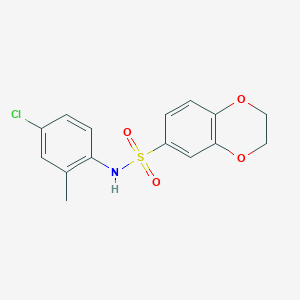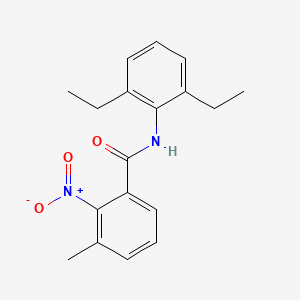![molecular formula C14H11Cl2FO2 B5843950 {3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCFM and is synthesized using a specific method that involves the use of different reagents. In
Mécanisme D'action
The mechanism of action of DCFMs is not fully understood, but research has shown that they function by inhibiting specific enzymes involved in cell growth and proliferation. DCFMs have been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DCFMs have been found to have different biochemical and physiological effects depending on the type of cell they are targeting. In cancer cells, DCFMs have been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi and bacteria, DCFMs have been found to disrupt the cell wall and membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DCFMs have several advantages for lab experiments, including their broad spectrum of activity against different types of cells, their ability to inhibit specific enzymes involved in cell growth and proliferation, and their potential for the development of new antibiotics. However, DCFMs also have some limitations, including their potential toxicity and the need for further research to fully understand their mechanism of action.
Orientations Futures
There are several future directions for research on DCFMs, including the development of new synthetic methods for the production of DCFMs, the exploration of their potential as antitumor agents, antifungal agents, and antibacterial agents, and the investigation of their mechanism of action. Additionally, further research is needed to understand the potential toxicity of DCFMs and to develop strategies to minimize any adverse effects.
Méthodes De Synthèse
The synthesis of DCFM involves the use of different reagents, including 3,5-dichloro-4-hydroxybenzaldehyde, 2-fluorobenzyl alcohol, and sodium borohydride. The reaction is carried out in the presence of a solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reduced to form DCFM.
Applications De Recherche Scientifique
DCFMs have been extensively studied for their potential applications as antitumor agents, antifungal agents, and antibacterial agents. Research has shown that DCFMs have a broad spectrum of activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, DCFMs have been found to be effective against different types of fungi and bacteria, making them a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVURVNSHFYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)


![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
